molecular formula C9H10O3 B2510927 Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 64810-11-3

Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B2510927
CAS No.: 64810-11-3
M. Wt: 166.176
InChI Key: XVWCXQRRJNLPOZ-UHFFFAOYSA-N
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Description

Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate is an organic compound with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.18 g/mol . It is a bicyclic compound featuring a ketone and an ester functional group, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:

Safety and Hazards

Safety information for “Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to avoid inhalation of vapour or mist .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate involves a Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate . The reaction is highly regioselective and typically carried out under controlled conditions to ensure high yield and purity. The product is then subjected to ketal hydrolysis using hydrochloric acid, which is more efficient than other more elaborate methods .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and ester groups can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. Detailed studies on its exact mechanism are limited, but its reactivity suggests it can form covalent bonds with nucleophilic sites in proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its specific arrangement of functional groups, which provides distinct reactivity patterns compared to its analogs. Its bicyclic structure imparts rigidity, influencing its interaction with other molecules and its overall stability.

Properties

IUPAC Name

methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h2-3,5-7H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWCXQRRJNLPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC(C1=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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